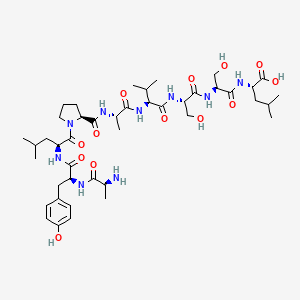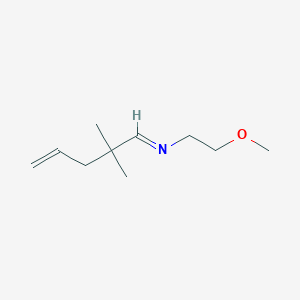![molecular formula C18H21F2NO3S B14192835 3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide CAS No. 918638-49-0](/img/structure/B14192835.png)
3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide is a complex organic compound characterized by its unique biphenyl structure with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, including the formation of the biphenyl core, introduction of the sulfonamide group, and subsequent functionalization with ethyl, difluoro, and hydroxybutyl groups. Common synthetic methods include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is often used to form the biphenyl core by coupling an aryl halide with an aryl boronic acid.
Nucleophilic Substitution: Introduction of the sulfonamide group can be achieved through nucleophilic substitution reactions using appropriate sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while substitution reactions can introduce various functional groups onto the biphenyl core.
Applications De Recherche Scientifique
3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The difluoro groups can enhance the compound’s binding affinity and stability, while the hydroxybutyl group may facilitate cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 3,4-Difluoro-4’-(trans-4-ethylcyclohexyl)biphenyl
Uniqueness
3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both difluoro and hydroxybutyl groups enhances its versatility in various applications compared to similar compounds.
Propriétés
Numéro CAS |
918638-49-0 |
|---|---|
Formule moléculaire |
C18H21F2NO3S |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
4-(2,4-difluorophenyl)-2-ethyl-N-(4-hydroxybutyl)benzenesulfonamide |
InChI |
InChI=1S/C18H21F2NO3S/c1-2-13-11-14(16-7-6-15(19)12-17(16)20)5-8-18(13)25(23,24)21-9-3-4-10-22/h5-8,11-12,21-22H,2-4,9-10H2,1H3 |
Clé InChI |
RTOYPVYVGFAIHX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)S(=O)(=O)NCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)




![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester](/img/structure/B14192783.png)

![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B14192802.png)
![3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one](/img/structure/B14192803.png)
![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)


![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)

